2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole
Description
2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group and a 4-bromo-2-methoxyphenyl moiety. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, which influence its electronic properties, reactivity, and biological activity.
Properties
Molecular Formula |
C9H8BrN3OS |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3OS/c1-14-7-4-5(10)2-3-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
AWIBFXXUNAICLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Method Description
A highly efficient and economical method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, including the target compound, involves the following steps:
-
- Thiosemicarbazide (1 molar equivalent)
- 4-Bromo-2-methoxybenzoic acid (1 to 1.2 molar equivalents)
- Phosphorus pentachloride (1 to 1.2 molar equivalents)
-
- Add the measured amounts of thiosemicarbazide, 4-bromo-2-methoxybenzoic acid, and phosphorus pentachloride into a dry reaction vessel.
- Grind the mixture at room temperature until the reaction is complete, as indicated by the disappearance of starting materials.
- Allow the reaction mixture to stand to obtain a crude product.
- Add an alkaline solution (e.g., sodium hydroxide) to the crude product until the pH reaches 8.0 to 8.2.
- Filter the resulting mixture to separate the solid.
- Dry the filter cake and recrystallize it from an appropriate solvent to purify the product.
Advantages
- Reaction Conditions : Mild, room temperature grinding avoids the need for heating or reflux.
- Equipment : Simple grinding apparatus suffices; no specialized reactors needed.
- Yield : High yields exceeding 91% reported.
- Toxicity and Cost : Phosphorus pentachloride is relatively low in toxicity and inexpensive.
- Post-Treatment : Straightforward filtration and recrystallization simplify purification.
Reaction Scheme
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Thiosemicarbazide + 4-bromo-2-methoxybenzoic acid + phosphorus pentachloride, grind at room temperature | Formation of crude 2-amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole |
| 2 | Addition of alkaline solution to pH 8-8.2, filtration, drying | Isolation of crude product |
| 3 | Recrystallization | Purified this compound |
Reference
This method is described in a Chinese patent (CN103936691A) for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, emphasizing its efficiency and simplicity.
Alternative Preparation Approaches
Liquid-Phase Synthesis
Traditional liquid-phase synthesis involves refluxing thiosemicarbazide with the corresponding carboxylic acid or acid chloride in a solvent such as ethanol or acetic acid for extended periods. This method often requires:
- Elevated temperatures (reflux conditions).
- Longer reaction times (several hours).
- More complex equipment (heating mantles, reflux condensers).
- Lower yields compared to solid-phase grinding.
Due to these limitations, this method is less favored for large-scale or industrial synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Other Synthetic Routes
While specific methods for the 4-bromo-2-methoxyphenyl derivative are limited in open literature, general synthetic strategies for 1,3,4-thiadiazoles include:
- Cyclization of thiosemicarbazides with acid chlorides or esters.
- Use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
- Microwave-assisted synthesis to reduce reaction times.
These methods may be adapted depending on the substituents and desired purity but generally share the core step of cyclizing thiosemicarbazide derivatives.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Solid-phase grinding with PCl5 | Thiosemicarbazide, 4-bromo-2-methoxybenzoic acid, phosphorus pentachloride | Room temperature, grinding | >91 | Simple, mild, high yield, low cost | Requires handling of PCl5 |
| Liquid-phase reflux | Thiosemicarbazide, carboxylic acid or acid chloride, solvent (ethanol/acetic acid) | Reflux, several hours | Moderate | Established method | Longer reaction, lower yield |
| Cyclization with dehydrating agents | Thiosemicarbazide, acid chlorides, phosphorus oxychloride, or polyphosphoric acid | Heating under reflux or microwave | Variable | Can be rapid (microwave) | Harsh conditions, complex workup |
Research Findings and Considerations
- The solid-phase grinding method using phosphorus pentachloride is currently the most efficient for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles, including the 4-bromo-2-methoxyphenyl derivative, due to its high yield and mild conditions.
- The choice of carboxylic acid substituent (here, 4-bromo-2-methoxybenzoic acid) directly influences the biological activity and physicochemical properties of the final thiadiazole compound.
- Purification by recrystallization ensures high purity (>98%) necessary for research and potential pharmaceutical applications.
- Safety considerations include careful handling of phosphorus pentachloride due to its reactivity and corrosiveness, despite its relatively low toxicity compared to other chlorinating agents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Suzuki–Miyaura Coupling)
The bromine atom at the para position of the phenyl ring undergoes palladium-catalyzed cross-coupling reactions. This is exemplified by Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to form biaryl derivatives.
Example Reaction:
Key Conditions
| Reagent/Condition | Specification |
|---|---|
| Catalyst | Pd(PPh) or PdCl(dppf) |
| Solvent | DMF, THF, or DMSO |
| Temperature | 80–120°C |
| Base | NaCO or KCO |
Evidence : Analogous reactions are reported for 5-bromo-1,3,4-thiadiazole derivatives in synthesis protocols (Source, ).
Electrophilic Aromatic Substitution
Example Reaction (Nitration):
Regioselectivity :
-
Methoxy group directs nitration to positions ortho or para to itself.
-
Bromine sterically and electronically hinders substitution at its position.
Evidence : Similar nitration patterns are observed in bromophenyl-thiadiazoles (Source , ).
Condensation Reactions at the Amino Group
The primary amino group (-NH) on the thiadiazole ring participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.
Example Reaction (Schiff Base Formation):
Conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: Acidic (e.g., glacial acetic acid) or anhydrous conditions
Applications : Schiff bases derived from thiadiazoles show antimicrobial and antitumor activity (Source , ).
Alkylation and Acylation
The amino group undergoes alkylation or acylation to yield N-substituted derivatives.
Example Reaction (Acylation):
Typical Reagents :
-
Acetyl chloride, benzoyl chloride
-
Base: Pyridine or triethylamine
Evidence : Acylation reactions are standard for amino-thiadiazoles, as seen in the synthesis of bioactive analogs (Source ,).
Cyclization Reactions
The compound serves as a precursor in heterocyclic ring-forming reactions. For example, reaction with CS under basic conditions generates fused thiadiazole systems.
Example Reaction :
Applications : Cyclized products are explored as kinase inhibitors and anticonvulsants (Source ).
Halogen Exchange Reactions
The bromine atom may undergo halogen exchange (e.g., with iodide via Finkelstein reaction) under specific conditions.
Example Reaction :
Evidence : Halogen exchange is documented in bromophenyl-thiadiazoles (Source ).
Oxidation and Reduction
-
Oxidation : The thiadiazole ring is generally stable, but the amino group may oxidize to nitro under strong conditions.
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the thiadiazole ring, though this is less common.
Scientific Research Applications
2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The position and nature of substituents on the phenyl ring significantly alter physical properties such as melting points and spectroscopic behavior:
- Key Observations: Electron-withdrawing groups (e.g., NO₂, Br) increase melting points compared to electron-donating groups (OCH₃) . The ortho-methoxy group in the target compound may enhance fluorescence via electronic effects, similar to the ortho-OH in TS, but with reduced hydrogen-bonding capacity .
Antimicrobial and Anticancer Activity
- 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole: Exhibits moderate antimicrobial activity against Gram-positive bacteria due to the nitro group’s electron-withdrawing effects .
- Target Compound: The bromo-methoxy combination may enhance lipophilicity, improving membrane permeability for anticancer or antimicrobial applications. Analogous bromophenyl derivatives demonstrate corrosion inhibition (e.g., 92% efficiency for 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole) .
Fluorescence and Probe Utility
Biological Activity
2-Amino-5-(4-bromo-2-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring and various substituents that influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.18 g/mol. The presence of the bromo group enhances its reactivity and biological interactions due to its size and electronegativity, which can affect the compound's binding affinity to various biological targets.
Synthesis
The synthesis typically involves the cyclization of 4-bromo-2-methoxybenzohydrazide with thiocarbonyl compounds under acidic conditions. Common solvents used include ethanol or acetic acid at elevated temperatures to facilitate the reaction. The following table summarizes key synthetic routes:
| Synthetic Route | Conditions | Yield |
|---|---|---|
| Cyclization with thiocarbonyls | Ethanol/Acetic Acid, Heat | High |
| Industrial Scale Production | Continuous Flow Reactors | Optimized Yield |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. Notably:
- In vitro studies have reported efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae.
- Specific derivatives have shown potent antifungal activity against Aspergillus niger and Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Thiadiazole derivatives have been shown to inhibit cancer cell proliferation in various models:
- Case Study Findings :
The following table summarizes key findings from recent studies on the anticancer effects of thiadiazole derivatives:
| Compound | Target Cells | Effect |
|---|---|---|
| This compound | Human leukemia HL-60 | Decreased viability |
| Various thiadiazole derivatives | Melanoma SK-MEL-1 | Induction of apoptosis |
| 5-substituted thiadiazoles | Breast cancer MCF-7 | Reduced tumor growth in xenograft models |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzyme activities or interfere with cellular signaling pathways. The precise mechanisms are still under investigation but are believed to involve:
Q & A
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer : Racemization risks increase at higher temperatures. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) preserves purity. Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
